molecular formula C12H16O4 B15090910 2-(3-(Benzyloxy)propoxy)acetic acid

2-(3-(Benzyloxy)propoxy)acetic acid

Cat. No.: B15090910
M. Wt: 224.25 g/mol
InChI Key: VMKRLTSWSPIEMZ-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)propoxy)acetic acid is an organic compound that features a benzyloxy group attached to a propoxy chain, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)propoxy)acetic acid typically involves the following steps:

    Preparation of Benzyloxypropyl Bromide: This can be achieved by reacting benzyl alcohol with 3-bromopropanol in the presence of a base such as potassium carbonate.

    Formation of Benzyloxypropyl Acetate: The benzyloxypropyl bromide is then reacted with sodium acetate in acetic acid to form the benzyloxypropyl acetate.

    Hydrolysis: The benzyloxypropyl acetate is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)propoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyloxypropoxyacetic acid derivatives.

Scientific Research Applications

2-(3-(Benzyloxy)propoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)propoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The benzyloxy group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can affect the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Methoxy)propoxy)acetic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(3-(Ethoxy)propoxy)acetic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.

    2-(3-(Phenoxy)propoxy)acetic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

2-(3-(Benzyloxy)propoxy)acetic acid is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions in chemical and biological systems. The benzyloxy group provides a distinct set of chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can be advantageous in certain applications.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(3-phenylmethoxypropoxy)acetic acid

InChI

InChI=1S/C12H16O4/c13-12(14)10-16-8-4-7-15-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14)

InChI Key

VMKRLTSWSPIEMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCOCC(=O)O

Origin of Product

United States

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